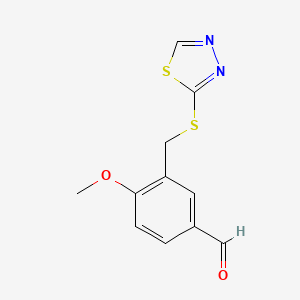

4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

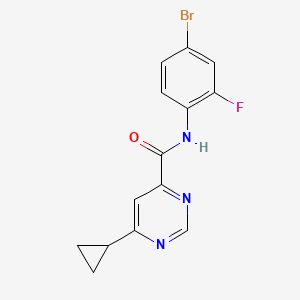

- 4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C<sub>16</sub>H<sub>21</sub>NO<sub>4</sub>S<sub>2</sub> .

- It belongs to the class of benzenesulfonamides and contains an ethoxy group , an ethylsulfonyl group , and a tetrahydroisoquinoline moiety.

Synthesis Analysis

- The synthesis of this compound involves the reaction of 4-aminobenzene sulfonamide with 2-ethylsulfonyl-1,2,3,4-tetrahydroisoquinoline-7-yl chloride in the presence of triethylamine .

- The resulting product is then treated with ethanol to obtain 4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide.

Molecular Structure Analysis

- The molecular structure consists of a benzene ring with an ethoxy group, an ethylsulfonyl group, and a tetrahydroisoquinoline ring attached.

Chemical Reactions Analysis

- Further research is needed to explore specific chemical reactions involving this compound.

Physical And Chemical Properties Analysis

- Density: 1.3±0.1 g/cm³

- Boiling Point: 415.7±55.0 °C

- Flash Point: 205.2±31.5 °C

- Polar Surface Area: 84 Ų

Scientific Research Applications

Structural and Molecular Analysis

- Crystallography and Molecular Interactions : Studies on similar compounds, such as glyliquidone, focus on crystallographic analysis to understand molecular interactions, including hydrogen bonding patterns. These insights are crucial for drug design and material science (Gelbrich, Haddow, & Griesser, 2011).

Antimicrobial Activity

- Development of Antimicrobial Agents : Research on benzenesulfonamide derivatives explores their efficacy as antimicrobial agents. For example, novel compounds have shown significant activity against bacteria and fungi, highlighting the potential for developing new antibiotics or antifungal medications (Vanparia et al., 2010).

Anticancer and Apoptotic Effects

- Cancer Research : Sulfonamide derivatives have been studied for their pro-apoptotic effects on cancer cells. These compounds can activate apoptotic pathways, offering a route to novel cancer therapies (Cumaoğlu et al., 2015).

Enzyme Inhibition and Alzheimer’s Disease

- Neurodegenerative Diseases : Research into sulfonamides derived from 4-methoxyphenethylamine indicates potential therapeutic applications for Alzheimer’s disease by inhibiting acetylcholinesterase, a key enzyme involved in the disease’s progression (Abbasi et al., 2018).

Fluorophore Development

- Fluorescence and Sensing : Studies on the synthesis of sulfonamide derivatives related to Zinquin ester, a specific fluorophore for Zn(II), highlight the role of such compounds in developing fluorescent probes for metal ions, which can be used in biochemical sensing and imaging (Kimber et al., 2003).

Drug Synthesis and Environmental Impact

- Pharmaceutical Manufacturing : Research on SPE-LC-MS/MS methods for detecting low concentrations of pharmaceuticals in industrial waste streams, including various active pharmaceutical ingredients, reflects the environmental impact assessment of drug synthesis processes (Deegan et al., 2011).

Safety And Hazards

- Safety information is not readily available for this specific compound. Further investigation is necessary.

Future Directions

- Research on the pharmacological effects and potential therapeutic applications of this compound, especially related to CB1 receptor activation, could be explored.

Please note that this analysis is based on available information, and further studies are recommended to fully understand the compound’s properties and potential applications.

properties

IUPAC Name |

4-ethoxy-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-4-27-20-9-8-19(12-15(20)3)29(25,26)21-18-7-6-16-10-11-22(14-17(16)13-18)28(23,24)5-2/h6-9,12-13,21H,4-5,10-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWWMAFDFMHHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)CC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)

![2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2744785.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)